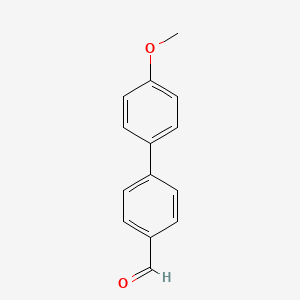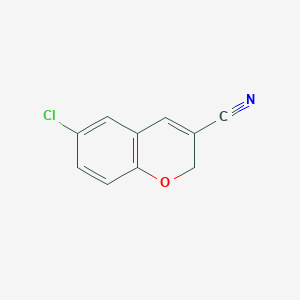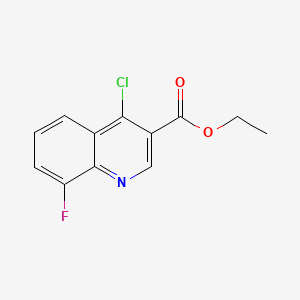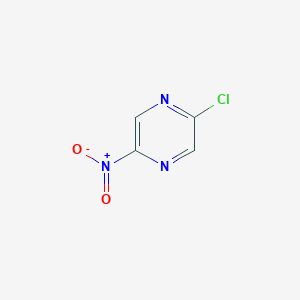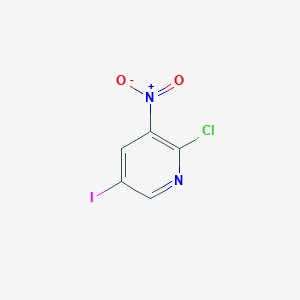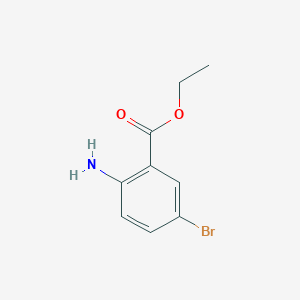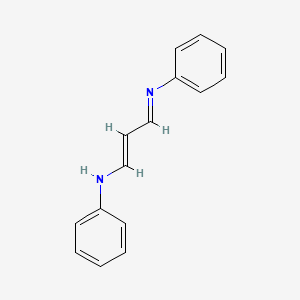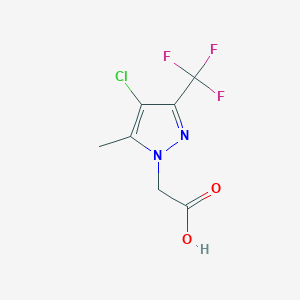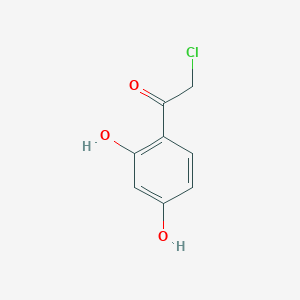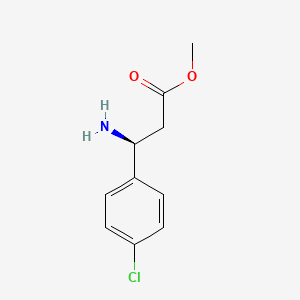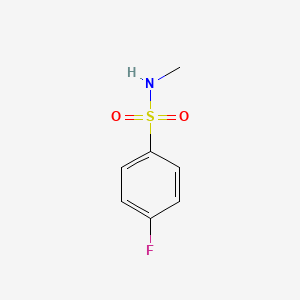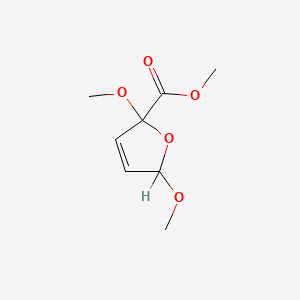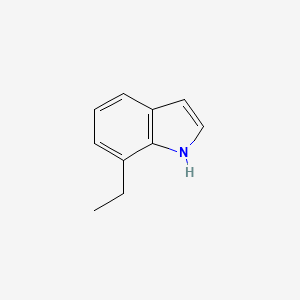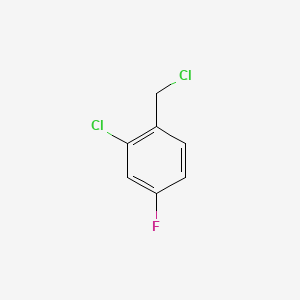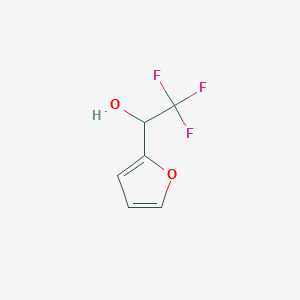
2,2,2-Trifluoro-1-furan-2-yl-ethanol
Overview
Description
2,2,2-Trifluoro-1-furan-2-yl-ethanol is a chemical compound that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and a trifluoroethanol group (an alcohol group with three fluorine atoms attached). This suggests that the compound may have properties similar to other furan and trifluoroethanol compounds .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-furan-2-yl-ethanol likely involves a furan ring attached to a trifluoroethanol group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving 2,2,2-Trifluoro-1-furan-2-yl-ethanol would likely depend on the reactivity of the furan ring and the trifluoroethanol group. Furan rings can participate in a variety of reactions, including electrophilic substitution and nucleophilic addition. Trifluoroethanol is known for its acidity and can undergo reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,2-Trifluoro-1-furan-2-yl-ethanol would be influenced by the presence of the furan ring and the trifluoroethanol group. For example, the trifluoroethanol group could increase the compound’s polarity and acidity .Scientific Research Applications
1. Use as a Specialized Solvent in Organic Chemistry
- Application : 2,2,2-Trifluoroethanol is used as a specialized solvent in organic chemistry .
- Results : The use of 2,2,2-Trifluoroethanol as a solvent can enhance the effectiveness of certain reactions, such as the oxidations of sulfur compounds using hydrogen peroxide .
2. Enzyme-Catalyzed Kinetic Resolution
- Application : 2,2,2-Trifluoro-1-(heteroaryl)ethanols have been used in enzyme-catalyzed kinetic resolution experiments .
- Method : The process involves the enzymatic alcoholysis of their esters. The degree of enantiomer selectivity for enzymatic alcoholysis/hydrolysis processes starting from racemic 1-acetoxy-1-(benzofuran-2-yl)ethane was tested under various conditions .
- Results : The experiments yielded almost quantitatively the enantiopure (1R)-1-(benzofuran-2-yl)ethanols .
3. Synthesis of Chiral Building Blocks
- Application : 2,2,2-Trifluoro-1-furan-2-yl-ethanol can be used in the synthesis of chiral building blocks .
- Method : The selective conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into (E)- and (Z)-oximes and oxime ethers and subsequent oxazaborolidine-catalyzed enantioselective reduction using different amino alcohols .
- Results : The process furnished both enantiomers of the important chiral building block 2,2,2-trifluoro-1-furan-2-yl-ethylamine with e.e. of up to 88%. Oxidation of the furan ring afforded both enantiomers .
4. Fluorinated Building Blocks
- Application : 2,2,2-Trifluoro-1-furan-2-yl-ethanol can be used as a fluorinated building block .
- Method : It is used in the synthesis of various organofluorine compounds .
- Results : The use of 2,2,2-Trifluoro-1-furan-2-yl-ethanol as a fluorinated building block can enhance the properties of the resulting organofluorine compounds .
5. Control of Nucleophilic Peptide Arylation
- Application : 2,2,2-Trifluoroethanol is used as a solvent to control nucleophilic peptide arylation .
- Method : The S_NAr arylation of peptides with perfluoroaromatics provides a route by which to install a useful chemical handle that enables both 19 F-NMR analysis and further chemical modification .
- Results : The use of 2,2,2-Trifluoroethanol as a solvent in peptide S_NAr reactions significantly improves nucleophile-selectivity when compared to N, N ′-dimethylformamide (DMF) .
6. Synthesis of Cefuroxime
- Application : 1-(Furan-2-yl)ethanone, which can be derived from 2,2,2-Trifluoro-1-furan-2-yl-ethanol, can be used to synthesize Cefuroxime .
- Method : The specific synthesis process would depend on the exact reaction conditions and other reagents used .
- Results : The resulting Cefuroxime is a widely used antibiotic .
properties
IUPAC Name |
2,2,2-trifluoro-1-(furan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLKXYDFYQLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375311 | |
| Record name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-furan-2-yl-ethanol | |
CAS RN |
70783-48-1 | |
| Record name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70783-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



